Cholesteryl heptadecanoate

Description

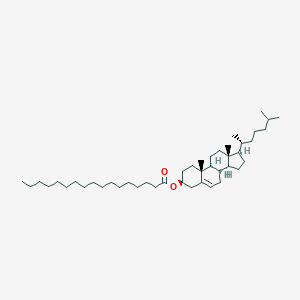

Structure

2D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQNZVDOBYGOLY-BFGJSWSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555538 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-37-5 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Analytical Sentinel: A Technical Guide to the Biological Significance of Cholesteryl Heptadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are critical lipid molecules essential for the transport and storage of cholesterol within the body. Formed by the esterification of cholesterol with a fatty acid, these highly hydrophobic molecules are major components of lipoprotein particles, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which shuttle cholesterol through the bloodstream.[1] Within cells, CEs are stored in lipid droplets, serving as a reservoir of cholesterol for processes like steroid hormone synthesis and membrane biogenesis.[1] The accumulation of CEs within macrophages in the arterial wall is a hallmark of atherosclerosis, making the accurate quantification of specific CE species a crucial aspect of cardiovascular disease research.[1][2]

This technical guide focuses on a unique molecule in the study of cholesteryl esters: Cholesteryl Heptadecanoate . While not a significantly abundant endogenous molecule, its primary biological significance lies in its widespread use as an indispensable tool in analytical biochemistry and lipidomics. This guide will provide an in-depth overview of its application, the methodologies for its use, and the rationale behind its selection as a gold-standard internal standard for the quantification of biologically crucial cholesteryl esters.

The Role of this compound as an Internal Standard

The cornerstone of quantitative analysis in mass spectrometry is the use of internal standards. These are compounds added in a known amount to a sample prior to analysis to correct for variability during sample preparation and analysis. An ideal internal standard is chemically and physically similar to the analytes of interest but is not naturally present in the sample.

This compound perfectly fits this role for the quantification of other cholesteryl esters. It is a CE formed from the condensation of cholesterol with heptadecanoic acid (C17:0), a saturated fatty acid with an odd number of carbon atoms.[2] Odd-chain fatty acids are not synthesized by mammals and are found in very low concentrations in natural animal and vegetable fats, making endogenous levels of this compound negligible in most biological samples.[2] Its structural similarity to other CEs ensures that it behaves similarly during extraction, ionization, and fragmentation in a mass spectrometer, allowing for accurate correction and therefore, precise quantification of endogenous CEs.[3][4]

Quantitative Analysis of Cholesteryl Esters Using this compound

The application of this compound as an internal standard has enabled the precise quantification of various CE species across different biological matrices. The following tables summarize representative data from studies that have utilized this approach.

Table 1: Cholesteryl Ester Profile in Various Mammalian Cell Lines

| Cholesteryl Ester Species | HEK293T (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Neuro2A (pmol/mg protein) |

| CE 16:0 (Palmitate) | ~5 | ~15 | ~8 |

| CE 18:0 (Stearate) | ~3 | ~10 | ~5 |

| CE 18:1 (Oleate) | ~25 | ~150 | ~20 |

| CE 18:2 (Linoleate) | ~15 | ~40 | ~30 |

| CE 20:4 (Arachidonate) | ~8 | ~20 | ~15 |

| Total Cholesterol | ~80,000 | ~150,000 | ~90,000 |

Data adapted from a study by Chakraborty et al. (2024), which utilized this compound as an internal standard for LC-MS analysis.[3][4] Values are approximate and represent the distinct CE profiles of different cell types.

Table 2: Cholesteryl Ester Content in Rat Peritoneal Macrophages

| Condition | Cellular Free Cholesterol (µg/mg protein) | Cellular Cholesteryl Esters (µg/mg protein) |

| Control | 38.01 ± 2.60 | 3.18 ± 0.36 |

| Acetylated LDL-loaded | Not reported | Up to 106.60 ± 3.05 |

Data from a study by Hakamata et al. (1991) quantifying cholesterol and cholesteryl esters in rat peritoneal macrophages using this compound as an internal standard in HPLC analysis.[5] The study demonstrated a dose-dependent increase in CE accumulation upon loading with acetylated LDL.

Experimental Protocols

The accurate quantification of cholesteryl esters using this compound as an internal standard involves a multi-step workflow, from lipid extraction to LC-MS analysis.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the total lipid extraction from biological samples.[6][7][8][9]

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Glass Pasteur pipettes

-

Nitrogen evaporator

Procedure:

-

To a homogenized sample in a glass centrifuge tube, add a 20-fold excess volume of a 2:1 (v/v) chloroform:methanol mixture.

-

Crucially, at this stage, add a known amount of the internal standard, this compound, to the solvent mixture.

-

Vortex the mixture vigorously for 1 minute to form a single-phase system.

-

Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution.

-

Vortex the mixture again for 30 seconds and then centrifuge at low speed (e.g., 1000 x g) for 10 minutes to achieve clear phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., 2:1 chloroform:methanol or a solvent compatible with the subsequent LC-MS analysis).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a general framework for the separation and detection of cholesteryl esters.[3][4][10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer (e.g., QTOF or Triple Quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Parameters:

-

Column: A reverse-phase C18 column is commonly used for separating cholesteryl esters (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm).[3][4]

-

Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium formate.[3][4]

-

Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate.[3][4]

-

Gradient: A typical gradient involves starting at a lower percentage of Mobile Phase B, increasing to 100% B to elute the hydrophobic CEs, followed by a wash and re-equilibration step.[3][4]

MS Parameters:

-

Ionization Mode: Positive ion mode is typically used, as CEs form ammonium adducts ([M+NH4]+).[4][11]

-

MS/MS Fragmentation: Cholesteryl esters characteristically produce a signature fragment ion at m/z 369.35, corresponding to the dehydrated cholesterol backbone, upon collision-induced dissociation.[11] This transition is often used for selective detection and quantification.

-

Data Analysis: The area under the curve for each endogenous CE peak is normalized to the area under the curve of the this compound internal standard peak. Absolute quantification is then achieved by comparing this ratio to a standard curve generated with known amounts of each CE analyte.[12]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Workflow for quantitative lipidomics of cholesteryl esters.

Caption: Rationale for using an internal standard in quantitative analysis.

Conclusion

While this compound may not play a direct, significant role in endogenous biological pathways, its contribution to the field of lipid research is paramount. As an exogenous, chemically stable, and structurally analogous molecule to endogenous cholesteryl esters, it serves as the ideal internal standard for accurate quantification via mass spectrometry. The methodologies detailed in this guide, which are centered around the use of this compound, empower researchers to precisely measure the subtle yet critical changes in cholesteryl ester profiles associated with various physiological and pathological states. This, in turn, accelerates our understanding of lipid metabolism and aids in the development of novel therapeutic strategies for diseases such as atherosclerosis. The "biological significance" of this compound is, therefore, best understood through its enabling role in rigorous and reproducible scientific discovery.

References

- 1. lipotype.com [lipotype.com]

- 2. Special procedures | Cyberlipid [cyberlipid.gerli.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Microquantification of cholesterol and cholesteryl esters in rat peritoneal macrophages by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 8. repository.seafdec.org [repository.seafdec.org]

- 9. m.youtube.com [m.youtube.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cholesteryl Heptadecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and biological relevance of cholesteryl heptadecanoate. It is designed to serve as a comprehensive resource for professionals in research and drug development who are working with or have an interest in cholesterol esters.

Core Physical and Chemical Properties

This compound, also known as cholesteryl margarate, is a cholesterol ester formed from the condensation of cholesterol and heptadecanoic acid (C17:0), a saturated fatty acid with a 17-carbon chain. Due to the low natural abundance of heptadecanoic acid in animal and vegetable fats, this compound is widely utilized as an internal standard for the quantification of other cholesterol esters in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate | PubChem CID: 14077841 |

| Synonyms | Cholesteryl margarate, Heptadecanoic acid cholesteryl ester, CE(17:0) | [1][2][3] |

| CAS Number | 24365-37-5 | [1][2][3] |

| Molecular Formula | C44H78O2 | [1][2][3] |

| Molecular Weight | 639.09 g/mol | [3] |

| Physical Property | Value | Reference |

| Appearance | Crystalline solid, white to off-white | N/A |

| Melting Point | 79 °C | N/A |

| Boiling Point | 661.7 ± 34.0 °C (Predicted) | N/A |

| λmax | 201 nm | [1][2] |

| Storage Temperature | -20°C | [4] |

| Solubility | Concentration | Reference |

| Dimethylformamide (DMF) | >50 mg/mL | [1][2] |

| Dimethyl sulfoxide (DMSO) | >50 mg/mL | [1][2] |

| Ethanol | >50 mg/mL | [1][2] |

| Chloroform | 50 mg/mL (with sonication) | N/A |

| Ethanol:PBS (pH 7.2) (1:10) | <10 µg/mL | [1][2] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analytical application of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of cholesteryl esters is the Steglich esterification, which is a mild reaction suitable for sterically hindered alcohols like cholesterol.[5][6]

Protocol: Steglich Esterification

-

Dissolution: Dissolve cholesterol (1 equivalent) and heptadecanoic acid (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Coupling Agent: Cool the mixture in an ice bath and slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

-

Extraction: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product from the synthesis can be purified by column chromatography followed by recrystallization.

Protocol: Column Chromatography

-

Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or hexane) and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. The separation of cholesterol and the cholesteryl ester can be monitored by TLC.

-

Fraction Collection: Collect the fractions containing the purified this compound and combine them.

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the purified product.

Protocol: Recrystallization

-

Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and ethyl acetate can be effective.

-

Dissolution: Dissolve the purified product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantification of Cholesterol Esters using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of cholesterol esters in biological samples like plasma due to its chemical similarity to endogenous cholesterol esters and its absence in these samples.[2]

Protocol: LC-MS/MS Analysis of Plasma Cholesterol Esters

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Lipid Extraction (Folch Method):

-

To 50 µL of plasma, add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Add 500 µL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the cholesterol esters using a C18 column with a gradient elution, for example, using a mobile phase consisting of acetonitrile/water and isopropanol/acetonitrile mixtures with an ammonium formate additive.

-

Detect the different cholesterol ester species and the this compound internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Quantification: Determine the concentration of each endogenous cholesterol ester by comparing the peak area of the analyte to the peak area of the this compound internal standard.

Biological Context and Signaling Pathways

Cholesteryl esters are the primary form for the transport and storage of cholesterol in the body. They are key components of lipoproteins, which are responsible for lipid transport in the bloodstream.[7]

Lipoprotein Metabolism and the Role of Cholesteryl Esters

Cholesterol is esterified to form cholesteryl esters by two main enzymes: Lecithin-Cholesterol Acyltransferase (LCAT) in the plasma, which is associated with high-density lipoprotein (HDL), and Acyl-CoA:Cholesterol Acyltransferase (ACAT) within cells.[7] The more hydrophobic cholesteryl esters are then packaged into the core of lipoproteins.

-

Chylomicrons: Transport dietary lipids, including cholesteryl esters, from the intestine.

-

Very Low-Density Lipoproteins (VLDL): Transport endogenously synthesized triglycerides and cholesteryl esters from the liver.

-

Low-Density Lipoproteins (LDL): Are the primary carriers of cholesterol to peripheral tissues. High levels of LDL cholesterol are a major risk factor for atherosclerosis.

-

High-Density Lipoproteins (HDL): Are involved in reverse cholesterol transport, carrying excess cholesterol from peripheral tissues back to the liver.

The transfer of cholesteryl esters between different lipoprotein particles is mediated by the Cholesteryl Ester Transfer Protein (CETP).

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 6. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 7. scienceopen.com [scienceopen.com]

Cholesteryl Heptadecanoate: An In-Depth Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl heptadecanoate, a cholesteryl ester of the odd-chain saturated fatty acid heptadecanoic acid (C17:0), has traditionally been utilized in metabolic research primarily as an internal standard for the quantification of other cholesteryl esters.[1][2] This is due to the low natural abundance of heptadecanoic acid in most biological systems, which minimizes interference with endogenous analytes.[2] However, emerging research into the biological roles of odd-chain fatty acids (OCFAs) has cast a new light on this compound, suggesting its potential as a biomarker in its own right for assessing dietary intake and metabolic health.

This technical guide provides a comprehensive overview of this compound's role in metabolic research, detailing its analytical quantification, potential biological significance, and the signaling pathways it may influence.

Chemical and Physical Properties

This compound is a cholesterol ester formed through the condensation of a cholesterol molecule and a heptadecanoic acid molecule.[2] Its hydrophobic nature makes it a key component of lipid droplets within cells and a constituent of lipoprotein particles in circulation.[2][3]

| Property | Value |

| Chemical Formula | C44H78O2 |

| Molar Mass | 639.09 g/mol [1] |

| Appearance | Solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform.[4] |

| Primary Use in Research | Internal standard for mass spectrometry.[1][2] |

Role as a Biomarker in Metabolic Research

While direct evidence is still emerging, the role of this compound as a biomarker is intrinsically linked to the significance of its constituent fatty acid, heptadecanoic acid.

Biomarker of Dairy Fat Intake

Circulating levels of odd-chain fatty acids, including heptadecanoic acid, are widely recognized as objective biomarkers of dairy fat consumption.[5] Studies have shown a correlation between the intake of dairy products and the proportion of C17:0 in serum cholesteryl esters. This makes this compound a potential indicator for assessing adherence to dietary interventions and for studying the metabolic effects of dairy consumption.

Association with Metabolic Diseases

Emerging epidemiological evidence suggests an inverse association between the levels of circulating odd-chain fatty acids and the risk of developing metabolic diseases such as type 2 diabetes and cardiovascular disease.[6] Although most studies focus on the free fatty acid form, the incorporation of heptadecanoic acid into cholesteryl esters suggests that this compound levels may also reflect these protective associations. A high-fat diet has been shown to reduce the levels of serum and liver OCFAs, including C17:0.[6]

Experimental Protocols

Accurate quantification of this compound is crucial for its use as both an internal standard and a potential biomarker. Mass spectrometry-based methods are the gold standard for this purpose.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a common method for the analysis of cholesteryl esters in plasma or serum using this compound as an internal standard.

1. Sample Preparation: Lipid Extraction

-

To 100 µL of plasma or serum, add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 500 µL of water and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 200 µL of the initial mobile phase for LC-MS analysis.

2. LC-MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 55°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

Transition for this compound: Precursor ion (m/z) of [M+NH4]+ to a product ion corresponding to the cholesterol backbone (e.g., m/z 369.3). The exact precursor ion will be 656.6.

-

-

Quantification: The peak area of the endogenous cholesteryl esters is normalized to the peak area of the this compound internal standard. A calibration curve is generated using known concentrations of authentic standards.

-

LC-MS workflow for cholesteryl ester analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of cholesteryl esters typically involves saponification to release the fatty acids, which are then derivatized for analysis.

1. Sample Preparation: Saponification and Derivatization

-

To a lipid extract containing the this compound internal standard, add 1 mL of 2 M methanolic KOH.

-

Heat the sample at 60°C for 1 hour to saponify the cholesteryl esters, releasing free cholesterol and fatty acids.

-

After cooling, add 1 mL of water and 2 mL of hexane, and vortex to extract the non-saponifiable fraction (containing cholesterol). This step can be used for cholesterol quantification if needed.

-

Acidify the aqueous layer with 6 M HCl to a pH of ~2.

-

Extract the free fatty acids with three 2 mL portions of hexane.

-

Combine the hexane extracts and dry under nitrogen.

-

To the dried fatty acids, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

-

Heat at 70°C for 30 minutes to form fatty acid methyl esters (FAMEs).

2. GC-MS Analysis

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Oven Program: Start at 150°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for each FAME.

-

Quantification: The peak area of the heptadecanoic acid methyl ester is used to normalize the peak areas of other FAMEs.

-

GC-MS workflow for cholesteryl ester fatty acid analysis.

Signaling Pathways and Biological Context

While direct signaling roles for this compound have not been elucidated, its components, cholesterol and heptadecanoic acid, are involved in key metabolic signaling pathways. The metabolism of this compound would release these two molecules, which can then exert their biological effects.

Cholesterol Metabolism and Nuclear Receptors

Cholesterol homeostasis is tightly regulated by a network of transcription factors, primarily Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and Liver X Receptors (LXRs).

-

SREBP-2 Pathway: When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).

-

LXR Pathway: Conversely, when cholesterol levels are high, cholesterol is oxidized to form oxysterols, which act as ligands for LXRs. Activated LXRs promote cholesterol efflux by upregulating transporters like ABCA1 and ABCG1, and also facilitate the conversion of cholesterol to bile acids.

The fatty acid component of cholesteryl esters can also influence these pathways. For instance, certain fatty acids can modulate the activity of enzymes involved in cholesterol esterification and lipoprotein assembly.[7]

Potential Role of Heptadecanoic Acid in Signaling

Odd-chain fatty acids like heptadecanoic acid are metabolized to propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA. This anaplerotic role can influence cellular energy status and signaling. Furthermore, some studies suggest that OCFAs may directly interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism. Pentadecanoic acid (C15:0), another OCFA, has been shown to be an agonist for PPARα/δ.[1]

Proposed signaling pathways influenced by this compound components.

Quantitative Data Summary

Direct quantitative data on this compound levels in metabolic diseases are limited. However, studies analyzing the fatty acid composition of cholesteryl esters provide some insights.

| Study Focus | Population | Key Findings Related to C17:0 in Cholesteryl Esters | Reference |

| Biomarkers of Dietary Fat | Healthy Volunteers | The fatty acid composition of serum cholesteryl esters reflects dietary intake of various fatty acids. | [5] |

| Odd-Chain Fatty Acids and T2D Risk | Nested Case-Control | Higher levels of circulating odd-chain fatty acids (including in cholesteryl esters) were associated with a lower risk of type 2 diabetes. | [6] |

| High-Fat Diet Effects in Mice | Animal Model | A high-fat diet led to a significant decrease in serum and liver levels of C15:0 and C17:0. | [6] |

Future Directions and Conclusion

This compound is a valuable tool in metabolic research, serving as a reliable internal standard for lipidomic analyses. Beyond this technical application, its potential as a biomarker for dairy fat intake and metabolic health is an expanding area of investigation. The inverse association of its constituent fatty acid, heptadecanoic acid, with metabolic diseases warrants further research into the specific roles of this compound.

Future studies should focus on:

-

Targeted quantification: Measuring absolute concentrations of this compound in large, well-phenotyped cohorts of individuals with and without metabolic diseases.

-

Functional studies: Investigating the direct effects of this compound on cellular models of metabolic disease, such as hepatocytes, adipocytes, and macrophages, to elucidate specific signaling mechanisms.

-

Dietary intervention studies: Assessing the response of this compound levels to controlled dietary interventions with varying amounts and types of fatty acids, particularly from dairy sources.

References

- 1. wjgnet.com [wjgnet.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 4. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acids differentially regulate hepatic cholesteryl ester formation and incorporation into lipoproteins in the liver of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholesteryl Heptadecanoate: A Technical Guide for Proteomics and Lipidomics Research

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cholesteryl heptadecanoate, a critical analytical tool in the fields of proteomics and lipidomics. We will explore its core applications, present detailed experimental protocols, and offer quantitative data to support its use in laboratory settings. This document is intended to serve as a comprehensive resource for professionals seeking to understand and leverage the unique properties of this compound in their research, particularly in studies focusing on lipid-protein interactions and the characterization of cellular lipid environments.

Introduction: The Role of this compound in Modern Research

This compound is a cholesterol ester (CE) created by the condensation of cholesterol with heptadecanoic acid, a 17-carbon saturated fatty acid.[1] Its significance in research stems from the fact that heptadecanoic acid is not found in high concentrations in any natural animal or vegetable fats.[1] This unique characteristic makes this compound an ideal internal standard for the precise quantification of endogenous cholesteryl esters using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

While its primary application is in lipidomics for the accurate measurement of CE levels, this function is critically relevant to proteomics. Cholesteryl esters are key components of lipid droplets (LDs), cellular organelles that store neutral lipids and are coated with a diverse array of proteins.[4][5] The protein composition, or proteome, of these lipid droplets is dynamic and directly related to the cell's metabolic state and the LD's lipid core composition (e.g., enriched in triacylglycerols vs. cholesteryl esters).[4][6][7] Therefore, by enabling accurate quantification of the CE environment, this compound provides an essential contextual framework for studying the LD proteome and its role in cellular processes and signaling.[5][8]

Physicochemical and Analytical Properties

The utility of this compound as an internal standard is grounded in its well-defined physical and chemical properties. These characteristics ensure its reliable detection and differentiation from endogenous lipids during mass spectrometry analysis.

| Property | Value | Source(s) |

| Formal Name | cholest-5-en-3-ol (3β)-3-heptadecanoate | [1] |

| Synonyms | Cholesteryl Margarate, C17:0 Cholesteryl Ester | [1] |

| CAS Number | 24365-37-5 | [1][2] |

| Molecular Formula | C₄₄H₇₈O₂ | [1] |

| Molecular Weight | 639.1 g/mol | [1] |

| Purity | ≥95-98% | [1][2] |

| Solubility | DMF: >50 mg/ml; DMSO: >50 mg/ml; Ethanol: >50 mg/ml | [1] |

| Storage Conditions | -20°C (Stable for ≥ 4 years) | [1] |

| Characteristic Fragment Ion | m/z 369.35 (Cholesteryl Cation, [M-H₂O+H]⁺) | [9][10][11] |

Core Application: Quantification of Cholesteryl Esters by LC-MS/MS

The primary application of this compound is as an internal standard for the absolute or relative quantification of CE species in complex biological samples like plasma, cells, or tissues.[12][13] Its non-natural origin allows researchers to spike a known quantity into a sample at the beginning of the extraction process, accounting for sample loss and ionization variability during analysis.[9]

A typical workflow involves lipid extraction, LC separation, and MS/MS detection. The mass spectrometer is often set to monitor for the characteristic neutral loss of the cholesterol backbone (NL 368.5) or to detect the specific precursor-to-fragment transition of the cholesteryl cation (m/z 369.35).[9][10]

Typical LC-MS/MS Parameters

The following table summarizes typical starting parameters for developing a robust LC-MS/MS method for cholesteryl ester analysis.

| Parameter | Typical Value / Condition | Source(s) |

| LC System | UHPLC (e.g., Agilent 1290 Infinity II) | [14] |

| Column | Reversed-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm) | [10] |

| Mobile Phase A | Acetonitrile/Water with ammonium formate/acetate | [12][15] |

| Mobile Phase B | Isopropanol/Acetonitrile with ammonium formate/acetate | [10][12] |

| Flow Rate | 0.3 mL/min | [10] |

| Gradient Time | 10-30 minutes | [10][12] |

| MS System | Triple Quadrupole or Q-TOF | [13][14] |

| Ionization Mode | APCI or ESI, Positive Ion Mode | [10][11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan | [9][10] |

| Key Transition (MRM) | Precursor Ion → m/z 369.35 | [10][11] |

| Limit of Quant. (LOQ) | 0.5–2 ng/mL (in plasma-like matrices) | [10] |

| Linearity (R²) | ≥ 0.995 | [10] |

Experimental Protocols

Protocol 1: Quantification of Total Cholesteryl Esters in Cultured Cells

This protocol outlines a method for extracting lipids from cultured cells and quantifying total CEs using this compound.

Materials:

-

Cultured cells (approx. 1x10⁷ cells)[13]

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound (Internal Standard) stock solution (e.g., 1 mg/mL in chloroform)

-

Methanol (HPLC Grade)

-

Chloroform (HPLC Grade)

-

1 M Lithium Chloride (LiCl) solution[9]

-

Glass test tubes (16x100 mm)

-

Centrifuge

Procedure:

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells into 1.5 mL of 1 mg/ml LiCl solution.[9]

-

Internal Standard Spiking: To the cell suspension in the glass tube, add a precise amount of this compound internal standard (e.g., 50 pmol).[9] This amount should be optimized based on the expected concentration of endogenous CEs.

-

Lipid Extraction (Modified Bligh-Dyer):

-

Phase Separation & Collection:

-

Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.

-

-

Sample Preparation for MS:

-

Evaporate the solvent from the collected organic layer under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 200 µL of methanol/chloroform 4:1 v/v).[9]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Run the analysis using a pre-defined method for CE detection (see Table 3.1).

-

-

Data Analysis:

-

Integrate the peak areas for the endogenous CE species and the this compound internal standard.

-

Calculate the concentration of endogenous CEs by comparing their peak area ratio to that of the known amount of the internal standard.

-

Protocol 2: Proteomic Analysis of CE-Enriched Lipid Droplets

This protocol describes the isolation of lipid droplets from cells induced to form CE-rich LDs, followed by protein extraction for proteomic analysis. This allows for the identification of proteins that preferentially associate with this specific lipid environment.

Materials:

-

Rat granulosa cells or other steroidogenic cells[7]

-

High-Density Lipoprotein (HDL) for CE-enrichment[7]

-

Homogenization buffer

-

Sucrose solutions (various concentrations)

-

Ultracentrifuge and appropriate tubes

-

Protein lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Induction of CE-Enriched LDs: Culture cells (e.g., rat granulosa cells) and treat with HDL (e.g., 500 µg/mL) to stimulate the formation of CE-enriched lipid droplets.[7] Parallel quantification of CE content using Protocol 4.1 is highly recommended to confirm enrichment.

-

Cell Lysis: Harvest and wash the cells. Resuspend in hypotonic lysis buffer and homogenize using a Dounce homogenizer.

-

Lipid Droplet Isolation by Density Gradient Centrifugation:

-

Adjust the cell homogenate to a high sucrose concentration (e.g., 60%).

-

Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions on top of the homogenate.

-

Centrifuge at high speed (e.g., 100,000 x g) for several hours. Lipid droplets will float to the top due to their low density.

-

-

Protein Extraction from LDs:

-

Carefully collect the floating lipid droplet layer.

-

Add protein lysis buffer to the isolated LD fraction to solubilize the associated proteins.

-

Precipitate proteins using methods like acetone or TCA precipitation to remove contaminating lipids.

-

-

Preparation for Proteomics:

-

Resuspend the protein pellet in a buffer compatible with downstream proteomics (e.g., for digestion).

-

Quantify the protein concentration.

-

Proceed with standard proteomics workflows, such as in-solution trypsin digestion, peptide cleanup, and LC-MS/MS analysis for protein identification and quantification (e.g., using TMT labeling or label-free methods).[7]

-

Proteomic Insights from Cholesteryl Ester Environments

By accurately defining the lipid context, this compound facilitates studies that reveal how the proteome adapts to different lipid storage conditions. A study on rat granulosa cells compared the proteomes of CE-enriched LDs (induced by HDL) and triacylglycerol (TAG)-enriched LDs (induced by fatty acids).[6][7]

| Protein Class / Example | Relative Abundance in CE-Enriched LDs (vs. TAG-enriched) | Potential Role | Source(s) |

| Structural Proteins | Vimentin (Vim) ↑ (2.23 to 4.93-fold) | May be involved in the structural integrity or transport of CE-rich droplets. | [7] |

| Sterol Carrier Proteins | Sterol carrier protein (Scp2) ↑ (4.38-fold) | Directly involved in cholesterol transport and metabolism. | [7] |

| Receptors/Channels | Scavenger receptor B1 (Scarb1) ↑ (2.34 to 6.28-fold) | HDL receptor, crucial for selective cholesteryl ester uptake. | [7] |

| Mitochondrial Proteins | Voltage-dependent anion channel 2 (Vdac2) ↑ (1.76 to 4.44-fold) | Suggests interaction between CE-rich LDs and mitochondria. | [7] |

This data highlights that the lipid core of a droplet significantly influences its associated proteome, recruiting specific proteins involved in the metabolism and transport of its contents.

Signaling and Functional Relationships

Cholesterol and its esters are not merely storage molecules; they are integral to cellular signaling, primarily through their role in organizing membrane microdomains known as lipid rafts.[8][16] These rafts are enriched in cholesterol and specific proteins like G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), acting as signaling platforms.[16] The availability of cholesterol, regulated by the balance of free cholesterol and its esterification into CEs, can modulate the integrity of these rafts and, consequently, downstream signaling pathways.

This diagram illustrates the central role of the free cholesterol pool, which is buffered by the activity of the ACAT enzyme converting it into storable cholesteryl esters within lipid droplets.[16] Accurate quantification of the CE pool using this compound provides a direct measure of this buffering capacity, offering insights into the cell's ability to maintain cholesterol homeostasis and regulate membrane-based signaling.

Conclusion

This compound is an indispensable tool for researchers in both lipidomics and proteomics. Its primary function as a non-endogenous internal standard provides the accuracy and reliability required for the quantification of cholesteryl esters in complex biological systems. This capability is paramount for contextualizing proteomics data, particularly in the study of lipid droplet-associated proteins and in understanding how the cellular lipid environment influences protein localization, function, and signaling. The protocols and data presented in this guide offer a robust framework for integrating this compound into research workflows, ultimately enabling a more comprehensive understanding of the intricate interplay between lipids and proteins in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets | PLOS One [journals.plos.org]

- 5. The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The proteome of cholesteryl-ester-enriched versus triacylglycerol-enriched lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Item - The Role of Cholesterol in Cell Signaling - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]

- 11. Cholesteryl esters as a depot for very long chain fatty acids in human meibum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Note: Quantification of Cholesteryl Esters by LC-MS Using Cholesteryl Heptadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that represent a major storage and transport form of cholesterol in the body. Dysregulation of CE metabolism is implicated in numerous diseases, including atherosclerosis, and non-alcoholic fatty liver disease. Accurate quantification of CE species is crucial for understanding lipid metabolism and for the development of novel therapeutics. This application note describes a robust and sensitive method for the quantification of cholesteryl esters in biological samples using liquid chromatography-mass spectrometry (LC-MS) with cholesteryl heptadecanoate as an internal standard.[1][2][3] this compound is an ideal internal standard as it is a non-endogenous, synthetic cholesteryl ester, ensuring no interference with the measurement of endogenous CE species.[3][4][5]

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate different cholesteryl ester species based on their hydrophobicity. The separated CEs are then detected by a mass spectrometer. Quantification is achieved by comparing the peak area of each endogenous CE species to the peak area of the known concentration of the internal standard, this compound. A characteristic fragment ion of the cholesterol backbone (m/z 369.35) is typically used for sensitive and specific detection in tandem mass spectrometry (MS/MS).[3][6]

Experimental Workflow

The overall experimental workflow for the quantification of cholesteryl esters is depicted below.

Caption: Experimental workflow for cholesteryl ester quantification.

Protocol: Quantification of Cholesteryl Esters by LC-MS

This protocol provides a general procedure. Optimization may be required for specific sample types and instrumentation.

1. Materials and Reagents

-

HPLC-grade solvents: Chloroform, Methanol, Isopropanol, Acetonitrile, Water[7]

-

Formic acid and Ammonium acetate (for mobile phase modification)[8]

-

Biological samples (e.g., cultured cells, tissue homogenates, plasma)

2. Internal Standard Stock Solution Preparation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) at a concentration of 1 mg/mL.

-

Store the stock solution at -20°C or -80°C under nitrogen.[4]

3. Sample Preparation

-

For Cultured Cells:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into a known volume of PBS.

-

Take an aliquot for protein quantification (e.g., BCA assay).

-

-

For Tissue Samples:

-

Weigh a portion of the frozen tissue.

-

Homogenize the tissue in a suitable buffer on ice.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To your sample (e.g., 200 µL of cell suspension or tissue homogenate), add a known amount of this compound internal standard.

-

Add 3.75 volumes of chloroform/methanol (1:2, v/v) and vortex thoroughly.

-

Add 1.25 volumes of chloroform and vortex.

-

Add 1.25 volumes of water and vortex.

-

Centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipid extract in a known volume of the initial mobile phase (e.g., 100-200 µL).[9]

-

4. LC-MS Analysis

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic cholesteryl esters.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be advantageous for neutral lipids like CEs.[6]

-

Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

-

Precursor Ion: [M+NH4]+ or other adducts of the specific cholesteryl ester.

-

Product Ion: m/z 369.35 (characteristic fragment of the cholesterol backbone).[3][6]

-

Collision Energy: Optimize for the specific instrument and cholesteryl ester. A collision energy of around 25-35 eV is a good starting point.[7]

-

5. Data Analysis and Quantification

-

Integrate the peak areas for each cholesteryl ester species and the internal standard (this compound).

-

Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of CE standards.

-

Calculate the concentration of each cholesteryl ester in the sample using the following formula:

Concentration of CE = (Peak Area of CE / Peak Area of IS) * (Concentration of IS / RF)

Quantitative Data Summary

The following tables provide representative quantitative data for cholesteryl esters in various biological samples.

Table 1: Cholesteryl Ester Composition in Human Plasma (µg/mL)

| Cholesteryl Ester Species | Average Concentration (µg/mL) | Standard Deviation |

| CE 16:0 (Palmitate) | 150.5 | 25.2 |

| CE 18:0 (Stearate) | 50.8 | 10.1 |

| CE 18:1 (Oleate) | 350.2 | 60.5 |

| CE 18:2 (Linoleate) | 800.7 | 120.3 |

| CE 20:4 (Arachidonate) | 120.3 | 22.8 |

Table 2: Cholesteryl Ester Content in Different Cell Lines (nmol/mg protein)

| Cell Line | Total Cholesteryl Ester (nmol/mg protein) | Predominant CE Species |

| Macrophage (RAW 264.7) | 85.6 | CE 18:1, CE 18:2 |

| Hepatocyte (HepG2) | 45.2 | CE 16:0, CE 18:1 |

| Fibroblast (NIH-3T3) | 20.1 | CE 18:2 |

Logical Relationship: Cholesterol Esterification Pathway

The diagram below illustrates the key enzymatic step in the formation of intracellular cholesteryl esters.

Caption: ACAT-mediated cholesterol esterification.

Conclusion

The described LC-MS method using this compound as an internal standard provides a reliable and sensitive platform for the quantification of cholesteryl esters in a variety of biological matrices. This approach allows for the detailed profiling of CE species, offering valuable insights into lipid metabolism in health and disease, and serves as a critical tool in the development of new therapeutic agents targeting lipid-related disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 9. biorxiv.org [biorxiv.org]

Application Note: Quantitative Analysis of Cholesteryl Heptadecanoate using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial components of cellular lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis. Accurate quantification of specific cholesteryl esters is therefore essential for research and drug development. Cholesteryl heptadecanoate, a synthetic cholesteryl ester containing a C17:0 fatty acid, is not typically found in biological systems and serves as an excellent internal standard for the quantification of endogenous cholesteryl esters.[1] This application note details a robust and sensitive method for the analysis of this compound using high-temperature gas chromatography-mass spectrometry (HTGC-MS).

Principle

This method involves the extraction of lipids from a sample matrix, followed by derivatization to increase the volatility of the analytes for gas chromatographic separation. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and quantifies the target analyte, this compound, based on its unique mass-to-charge ratio.

Experimental Protocols

Sample Preparation: Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from biological samples such as plasma, serum, or cell cultures.

Reagents and Materials:

-

Chloroform

-

Methanol

-

Deionized Water

-

Sample (e.g., 100 µL of serum)

-

This compound internal standard solution (1 mg/mL in chloroform)

-

Glass centrifuge tubes with PTFE-lined caps

-

Pipettes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add the sample (e.g., 100 µL of serum).

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of deionized water and vortex for another minute.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization: Silylation

To improve the volatility and thermal stability of this compound for GC-MS analysis, a silylation step is performed to convert the hydroxyl group of cholesterol to a trimethylsilyl (TMS) ether.

Reagents and Materials:

-

Dried lipid extract from the previous step

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Reconstitute the dried lipid extract in 50 µL of anhydrous pyridine.

-

Add 50 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 60°C for 60 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a high-temperature capillary column and coupled to a mass spectrometer.

GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | MXT-1 cross-linked dimethylpolysiloxane capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.1 mL/min |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Temperature Program | Initial temperature of 260°C, hold for 3 min, ramp to 320°C at 10°C/min, then ramp to 330°C at 2°C/min and hold for 8 min, finally ramp to 380°C at 30°C/min and hold for 3 min.[2] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ion (m/z) | 369.35 (Quantifier), other characteristic ions can be used as qualifiers |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are based on typical performance for similar cholesteryl ester analyses.[2][3]

| Parameter | Expected Value |

| Retention Time (RT) | Approximately 15 - 20 min (elutes after cholesteryl palmitate and before cholesteryl stearate) |

| Characteristic Mass Fragments (m/z) | 369.35 (base peak, [M-RCOOH]+) , 638.6 ([M]+, low abundance) |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.2 - 1.0 µg/mL |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Logical relationship of the GC-MS system components for cholesteryl ester analysis.

References

Application Notes and Protocols for Cholesteryl Ester Quantification using Cholesteryl Heptadecanoate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CE) are crucial neutral lipids involved in the transport and storage of cholesterol. Their quantification in biological matrices is vital for understanding various physiological and pathological processes, including atherosclerosis, lipid metabolism disorders, and steroidogenesis. Cholesteryl heptadecanoate (CE 17:0) is a non-endogenous saturated cholesteryl ester, making it an ideal internal standard (IS) for accurate quantification of various CE species by mass spectrometry (MS). Its chemical properties closely mimic those of endogenous CEs, ensuring similar extraction efficiency and ionization response, thereby correcting for sample loss during preparation and variations in MS signal.[1] This document provides detailed protocols for the use of this compound as an internal standard for the quantification of cholesteryl esters in plasma, cultured cells, and tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Recommended Spiking Concentrations

The optimal concentration of the internal standard should be comparable to the endogenous levels of the analytes of interest in the specific biological matrix. Below are recommended starting concentrations for spiking this compound in various samples. Researchers should optimize these concentrations based on their specific instrumentation and sample characteristics.

| Biological Matrix | Starting Sample Amount | Recommended Spiking Concentration of this compound (CE 17:0) | Reference |

| Human Plasma/Serum | 10 - 50 µL | 500 - 1000 pmol/mL | Based on endogenous levels[2] |

| Cultured Macrophages | 0.5 - 1 x 10⁶ cells | 25 - 50 pmol per sample | [3] |

| Human Coronary Artery Endothelial Cells | ~1 x 10⁶ cells | 52 pmol per sample | [3] |

| Mouse Peritoneal Macrophages | ~1 x 10⁶ cells | ~5 µg/mL in final extraction solvent | [4] |

| Animal Tissue (e.g., Liver, Adipose) | 10 - 50 mg | 50 - 100 pmol per mg of tissue | General Recommendation |

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound (CE 17:0). Dissolve in 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Working Solution (e.g., 10 µM): Prepare a working solution by diluting the stock solution in a suitable solvent such as isopropanol or methanol. For example, to make a 10 µM working solution, dilute the appropriate volume of the stock solution. Note: The molecular weight of this compound is 639.1 g/mol .

-

Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation. Solutions are typically stable for up to 6 months when stored properly under nitrogen or argon.[5]

Sample Preparation and Lipid Extraction

The Bligh & Dyer or Folch methods are commonly used for total lipid extraction.

a) Lipid Extraction from Plasma/Serum

-

Thaw plasma or serum samples on ice.

-

To 50 µL of plasma/serum in a glass tube, add 10 µL of the this compound working solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1 minute.

-

Add 500 µL of deionized water to induce phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 9:1 methanol:toluene or isopropanol) for LC-MS/MS analysis.

b) Lipid Extraction from Cultured Cells

-

Aspirate the culture medium and wash the cells (e.g., 1 x 10⁶ cells) twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.

-

Add the desired amount of this compound working solution (e.g., 50 pmol).

-

Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex for 1 minute.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of deionized water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Collect the lower organic phase.

-

Dry the extract under nitrogen and reconstitute as described for plasma samples.

c) Lipid Extraction from Tissues

-

Accurately weigh 10-50 mg of frozen tissue.

-

Homogenize the tissue in a suitable volume of ice-cold PBS using a tissue homogenizer.

-

Transfer the homogenate to a glass tube and add the this compound working solution.

-

Proceed with the lipid extraction as described for cultured cells (steps 4-10).

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the nonpolar cholesteryl esters.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used.

-

MS/MS Transition: Cholesteryl esters, including this compound, typically produce a characteristic product ion at m/z 369.3, which corresponds to the dehydrated cholesterol backbone, upon collision-induced dissociation (CID). The precursor ion will be the [M+NH₄]⁺ adduct of the specific cholesteryl ester.

-

This compound (CE 17:0): Precursor ion (m/z) 656.6 → Product ion (m/z) 369.3.

-

Example Endogenous CE (Cholesteryl Oleate, CE 18:1): Precursor ion (m/z) 668.6 → Product ion (m/z) 369.3.

-

-

Dwell Time: Optimize for the number of co-eluting analytes, typically 25-50 ms.

-

Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

-

Visualization of Pathways and Workflows

Cholesteryl Ester Metabolism

The formation and breakdown of cholesteryl esters are central to cholesterol homeostasis. Intracellularly, Acyl-CoA:cholesterol acyltransferase (ACAT) esterifies cholesterol with fatty acyl-CoAs for storage in lipid droplets. In the plasma, Lecithin:cholesterol acyltransferase (LCAT) esterifies cholesterol on high-density lipoproteins (HDL), a key step in reverse cholesterol transport.

Caption: Intracellular and plasma pathways of cholesteryl ester synthesis.

Experimental Workflow for Cholesteryl Ester Quantification

The following diagram outlines the major steps involved in the quantification of cholesteryl esters from biological samples using an internal standard.

Caption: General workflow for cholesteryl ester quantification.

Logical Relationship for Quantification

The quantification of endogenous cholesteryl esters is based on the ratio of the peak area of the analyte to the peak area of the internal standard, multiplied by the known concentration of the internal standard.

Caption: Logic for calculating the concentration of endogenous cholesteryl esters.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quantitative determination of plasma cholesteryl ester levels in Japanese preadolescents from the Hokkaido study using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Lipid Extraction Using Cholesteryl Heptadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl heptadecanoate is a synthetic cholesteryl ester containing heptadecanoic acid, a 17-carbon saturated fatty acid. Its synthetic nature and low abundance in biological systems make it an excellent internal standard for the quantification of cholesteryl esters in various biological samples.[1] Accurate quantification of cholesteryl esters is crucial in numerous research areas, including the study of lipid metabolism, cardiovascular disease, and the development of new therapeutics. These application notes provide detailed protocols for lipid extraction using this compound as an internal standard and summarize data on extraction efficiency.

Data Presentation

The efficiency of lipid extraction methods can vary depending on the solvent system and the lipid class of interest. The use of an internal standard like this compound allows for the correction of lipid losses during sample preparation, ensuring accurate quantification. Below is a summary of reported recovery rates for cholesteryl esters using different extraction techniques.

| Extraction Method | Matrix | Internal Standard | Analyte | Average Recovery (%) | Standard Deviation (%) | Reference |

| Solid-Phase Extraction (SPE) | Plasma | Cholesteryl octadecanoate | Cholesteryl Esters | 84.9 | 4.9 | [2] |

| Hexane-Isopropanol | Cellular Lipids | This compound | Cholesteryl Esters | Not explicitly quantified as percentage, but noted as the best method for apolar lipids. | - | [3] |

| Bligh and Dyer | Human Blood Plasma | Not Specified | Cholesteryl Esters | Noted to have high signal intensity, comparable to a modified Folch method (PPM II). | - | [4] |

| Folch | Human Blood Plasma | Not Specified | Cholesteryl Esters | Noted to be the most effective for a broad range of lipid classes. | - | [3] |

Note: Direct comparative studies quantifying the percentage recovery of this compound across multiple liquid-liquid extraction methods are limited. The choice of extraction method should be validated for the specific biological matrix and analytical goals. For instance, in samples with low lipid content (<2%), the Bligh and Dyer and Folch methods yield similar results for total lipids.[5][6] However, for samples with higher lipid content, the Folch method may provide more accurate quantification.[5][6]

Experimental Protocols

General Workflow for Cholesteryl Ester Quantification

This workflow outlines the major steps for the quantitative analysis of cholesteryl esters using this compound as an internal standard.

Bligh and Dyer Lipid Extraction Protocol

This method is suitable for the extraction of lipids from samples with high water content, such as plasma or cell suspensions.[5]

Methodology:

-

To 1 mL of the aqueous sample (e.g., plasma, cell homogenate), add a known amount of this compound internal standard dissolved in a small volume of methanol.

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of water and vortex for another 30 seconds.

-

Centrifuge the sample at 1000 x g for 10 minutes at room temperature to achieve phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

-

Dry the collected lipid extract under a stream of nitrogen gas.

-

The dried lipid extract is now ready for reconstitution in a suitable solvent for downstream analysis (e.g., by HPLC or GC-MS).

Folch Lipid Extraction Protocol

The Folch method is a robust technique for the extraction of total lipids from a variety of biological tissues.

Methodology:

-

Homogenize the tissue sample (e.g., 1 gram) in 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

-

Add a known amount of this compound internal standard to the homogenate.

-

Continue homogenization to ensure thorough mixing.

-

Filter the homogenate to remove solid particles.

-

To the filtered extract, add 0.2 volumes of a 0.9% aqueous sodium chloride solution.

-

Mix the solution thoroughly and allow it to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Aspirate the upper aqueous phase and discard.

-

(Optional but recommended) Wash the lower chloroform phase by adding a "pure upper phase" (prepared by mixing chloroform, methanol, and 0.9% NaCl in the same proportions as the sample extraction) to remove any non-lipid contaminants.

-

Collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

The dried lipid extract is ready for further analysis.

Solid-Phase Extraction (SPE) for Cholesteryl Ester Enrichment

SPE can be used to isolate and enrich cholesteryl esters from a total lipid extract.[7]

Methodology:

-

Column Conditioning: Condition a silica SPE cartridge by washing with 5 mL of hexane.

-

Sample Loading: Reconstitute the dried total lipid extract (obtained from either the Bligh and Dyer or Folch method and containing the this compound internal standard) in a small volume of hexane or a non-polar solvent mixture (e.g., hexane:diethyl ether 99:1, v/v). Load the sample onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute the neutral lipids, including cholesteryl esters, with 10 mL of hexane:diethyl ether (95:5, v/v). More polar lipids will remain on the column.

-

Collection: Collect the eluate containing the enriched cholesteryl ester fraction.

-

Drying: Dry the collected fraction under a stream of nitrogen.

-

Analysis: The enriched cholesteryl ester fraction is now ready for reconstitution and analysis.

Concluding Remarks

The selection of an appropriate lipid extraction protocol is critical for the accurate quantification of cholesteryl esters. This compound serves as an invaluable internal standard to account for procedural losses during extraction and analysis. The protocols provided herein offer robust methods for the extraction of lipids from various biological matrices. Researchers should validate the chosen method for their specific sample type and analytical platform to ensure the highest quality data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cambridge.org [cambridge.org]

- 3. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vliz.be [vliz.be]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Developing a Standard Curve with Cholesteryl Heptadecanoate for Cholesterol Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital lipid in cellular structure and function, requires precise quantification in various biological matrices for both basic research and clinical applications. Cholesteryl heptadecanoate, a non-endogenous cholesterol ester, serves as an excellent internal standard for the accurate determination of cholesterol and cholesteryl esters by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its chemical similarity to endogenous cholesteryl esters ensures comparable extraction efficiency and ionization response, while its unique mass allows for clear differentiation from naturally occurring species. This document provides detailed protocols for developing a standard curve for cholesterol quantification using this compound as an internal standard.

Principle of the Method